molecular formula C21H16F2N4O2 B2646473 2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide CAS No. 946322-80-1

2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2646473
CAS No.: 946322-80-1
M. Wt: 394.382
InChI Key: YBYLBSCNHNQITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a synthetic organic compound featuring the imidazo[1,2-b]pyridazine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. This specific chemical entity is provided as a high-purity material for research and development purposes. The imidazo[1,2-b]pyridazine core is a privileged structure in pharmaceutical research, known for its versatile biological activity. Scientific literature has demonstrated that derivatives based on this scaffold, particularly those with specific substitutions like a methoxy group at the 6-position, can exhibit potent antimycobacterial activity against strains such as Mycobacterium tuberculosis . Furthermore, structurally related imidazo[1,2-b]pyridazine compounds have been investigated as potent and selective enzyme inhibitors for various targets, including phosphodiesterase 10 (PDE10) and lymphocyte-specific protein tyrosine kinase (Lck) , highlighting the scaffold's relevance in developing therapies for central nervous system disorders, autoimmune diseases, and organ transplant rejection. This compound is intended for research use only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers are encouraged to leverage this compound as a key intermediate or a novel chemical probe to explore new biological pathways, establish structure-activity relationships (SAR), and advance their investigative programs in hit-to-lead optimization.

Properties

IUPAC Name

2,6-difluoro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2/c1-12-6-7-13(17-11-27-18(24-17)8-9-19(26-27)29-2)10-16(12)25-21(28)20-14(22)4-3-5-15(20)23/h3-11H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYLBSCNHNQITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[1,2-b]pyridazinyl Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazinyl core.

    Introduction of the Methoxy Group: Methoxylation is achieved using methanol and a suitable catalyst, often under reflux conditions.

    Attachment of the Benzamide Moiety: The final step involves coupling the imidazo[1,2-b]pyridazinyl intermediate with a benzamide derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazinyl ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Hydrogenated or ring-opened products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of fluorine atoms and the imidazo[1,2-b]pyridazinyl group. It is used in the development of new materials with specific electronic or photonic properties.

Biology and Medicine

In biological and medicinal research, 2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in oncology and neurology.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazinyl group can bind to enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it more effective in its biological role.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to three classes of analogs:

Benzamide-Based SOCE Inhibitors

  • RO2959 (2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide):
    • Structural Differences : Replaces the imidazo[1,2-b]pyridazine with a pyrazine-thiazole hybrid.
    • Activity : Inhibits store-operated calcium entry (SOCE) by blocking IP3-dependent CRAC currents, suppressing T-cell proliferation and cytokine production (IC₅₀: 10–100 nM in RBL-2H3 and CD4+ T cells) .
    • Implications : The target compound’s imidazo[1,2-b]pyridazine core may confer distinct binding kinetics compared to RO2959’s thiazole-pyrazine system.

Imidazo[1,2-b]Pyridazine Derivatives

  • N-(5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)Amino)Pentyl)-2-Fluoro-4-(7-(Quinolin-6-ylMethyl)Imidazo[1,2-b][1,2,4]Triazin-2-yl)Benzamide (48-269): Structural Differences: Contains a triazine-imidazo hybrid and a dioxopiperidine group. Activity: Exhibits 73% yield in synthesis, suggesting favorable synthetic accessibility. Its quinoline substituent may enhance DNA intercalation or kinase inhibition .
  • (6-(2-Methoxybenzylamino)Imidazo[1,2-b]Pyridazin-2-yl)Methanol: Structural Differences: Lacks the benzamide moiety but includes a methanol substituent. Implications: The absence of the 2,6-difluorophenyl group in this analog may reduce lipophilicity and alter target selectivity .

Agricultural and Pharmaceutical Benzamides

  • N-(2,6-Difluorophenyl)-5-Methyl(1,2,4)Triazolo(1,5-a)Pyrimidine-2-Sulfonamide (Flumetsulam) :
    • Structural Differences : Substitutes the imidazo[1,2-b]pyridazine with a triazolo-pyrimidine sulfonamide.
    • Activity : Used as a herbicide, highlighting how structural variations in benzamides can shift applications from therapeutics to agriculture .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Use Reference
Target Compound Imidazo[1,2-b]pyridazine 2,6-Difluorophenyl, 6-methoxy Hypothesized kinase inhibition
RO2959 Pyrazine-thiazole 1,3-Thiazol-2-yl, 4-methyl SOCE inhibition (IC₅₀: 10–100 nM)
48-269 Imidazo[1,2-b][1,2,4]triazine Quinolin-6-ylmethyl, dioxopiperidine Synthetic accessibility (73% yield)
Flumetsulam Triazolo-pyrimidine Sulfonamide, 2,6-difluorophenyl Herbicide

Research Findings and Implications

  • Structural Determinants of Activity: The 2,6-difluorophenyl group in the target compound likely enhances membrane permeability compared to non-fluorinated analogs (e.g., flumetsulam) . The methoxy group on imidazo[1,2-b]pyridazine may reduce oxidative metabolism, extending half-life relative to hydroxylated derivatives .
  • Contradictions and Gaps: While RO2959 and the target compound share a benzamide backbone, their divergent cores (pyrazine-thiazole vs. imidazo[1,2-b]pyridazine) suggest distinct molecular targets . Agricultural benzamides (e.g., flumetsulam) demonstrate that minor structural changes can shift applications from human therapeutics to pest control .

Biological Activity

2,6-Difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a synthetic compound that exhibits significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C21_{21}H16_{16}F2_{2}N4_{4}O3_{3}
  • Molecular Weight : Approximately 410.4 g/mol
  • Functional Groups : Includes difluoro and methoxy groups, as well as an imidazo[1,2-b]pyridazine moiety.

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of various kinases. Kinases are crucial in signaling pathways that regulate cellular functions such as proliferation and apoptosis.

Key Mechanistic Insights:

  • Kinase Inhibition : The compound has shown promising results in inhibiting specific kinases involved in inflammatory responses and cancer progression.
  • Cytokine Modulation : It has been observed to reduce the production of pro-inflammatory cytokines, potentially benefiting conditions characterized by excessive inflammation.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that this compound may serve as a potential anticancer agent due to its ability to inhibit tumor growth through kinase inhibition. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines.

Anti-inflammatory Effects

The compound's ability to inhibit p38 mitogen-activated protein kinase (MAPK) has been linked to its anti-inflammatory properties. This inhibition may lead to decreased levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFindingsReference
In vitro kinase inhibition studyDemonstrated IC50_{50} values in the low nanomolar range for specific kinases
Anti-inflammatory effect evaluationSignificant reduction in TNF-α production in treated cells
Antitumor efficacy in murine modelsShowed promising tumor growth inhibition rates when combined with immunotherapy agents

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide, and what key intermediates are involved?

  • Answer : The synthesis typically involves multi-step condensation reactions. For example, a fluorobenzoyl chloride derivative reacts with an aminopyridine intermediate under controlled conditions. Key intermediates include 6-methoxyimidazo[1,2-b]pyridazine and 2-methylphenylamine derivatives. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products, as seen in analogous difluorobenzamide syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Answer : High-resolution NMR (¹H/¹³C) and FTIR are essential for confirming functional groups (e.g., C=O at ~1650 cm⁻¹). X-ray crystallography provides definitive structural elucidation, as demonstrated for related difluoro-N-(pyridyl)benzamides, revealing intermolecular interactions like N–H⋯N hydrogen bonding . Mass spectrometry (HRMS) validates molecular weight and purity (>95%) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Answer : The compound exhibits limited solubility in aqueous media but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH and temperature conditions are recommended, as methoxy and fluorine substituents may influence hydrolytic degradation. Storage at –20°C in inert atmospheres is advised .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step reactions, particularly addressing steric hindrance from the imidazo[1,2-b]pyridazine moiety?

  • Answer : Steric effects can be mitigated using bulky base catalysts (e.g., DBU) or microwave-assisted synthesis to enhance reaction kinetics. Protecting groups (e.g., tert-butoxycarbonyl) on the imidazo-pyridazine core improve regioselectivity, as shown in analogous heterocyclic systems . Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. What strategies are effective in resolving contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular uptake)?

  • Answer : Contradictions may arise from assay-specific conditions (e.g., buffer pH, co-solvents) or cellular permeability barriers. Parallel studies using isotopic labeling (³H/¹⁴C) can track compound uptake, while surface plasmon resonance (SPR) quantifies binding kinetics to isolate target-specific effects . Cross-validation with molecular docking (e.g., AutoDock Vina) identifies steric clashes in enzyme binding pockets .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine and methoxy substituents?

  • Answer : Systematic substitution of fluorine (e.g., 2,6-difluoro vs. monofluoro analogs) and methoxy groups (e.g., OMe vs. OEt) in the benzamide and imidazo-pyridazine moieties can reveal electronic and steric contributions. Biological assays (e.g., IC₅₀ in kinase inhibition) paired with computational electrostatic potential maps (ESP) highlight substituent effects on binding affinity .

Q. What crystallographic insights inform the compound’s supramolecular interactions in solid-state formulations?

  • Answer : X-ray analysis reveals hydrogen-bonded dimers (R₂²(8) motifs) and C–H⋯O interactions, which influence crystal packing and solubility. For instance, the dihedral angle between benzamide and pyridazine rings (e.g., ~36° in related compounds) impacts π-π stacking, critical for co-crystal engineering .

Q. How can in silico modeling predict metabolic stability and off-target effects of this compound?

  • Answer : Tools like SwissADME predict metabolic hotspots (e.g., methoxy demethylation). Molecular dynamics simulations (GROMACS) assess binding to cytochrome P450 isoforms, while pharmacophore modeling identifies off-target risks (e.g., hERG channel binding). Validation with microsomal stability assays (e.g., liver microsomes) bridges computational and experimental data .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for condensation steps to avoid hydrolysis of the benzamide group .
  • Characterization : Use deuterated DMSO for NMR to resolve aromatic proton splitting patterns .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity and minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.